![molecular formula C60H82N18O17S4 B238516 6-Benzoyl-6-deacetylmayteine CAS No. 133740-16-6](/img/structure/B238516.png)
6-Benzoyl-6-deacetylmayteine
Overview
Description
Scientific Research Applications
Antitumor Activities : A study conducted by Manta et al. (2010) focused on the synthesis of various compounds, including N(6)-benzoyl adenine, and evaluated their antitumor activities. Although the study did not find inhibitory effects on a broad spectrum of DNA and RNA viruses at subtoxic concentrations, the 5-fluorouracil derivative exhibited cytostatic properties, which could be relevant for cancer research (Manta et al., 2010).
Histone Deacetylase (HDAC) Inhibition : Yeo et al. (2007) developed a method for quantifying 6-(3-benzoyl-ureido)-hexanoic acid hydroxyamide, a novel HDAC inhibitor, in mouse plasma. The study highlighted the potential of such compounds in pharmacokinetics, comparing them with other HDAC inhibitors in clinical trials, suggesting implications for cancer treatment (Yeo et al., 2007).
Synthesis and Characterization : Srivastava et al. (1980, 1982) conducted research on the synthesis and characterization of various benzoyl-containing compounds, contributing to the understanding of the chemical properties and potential applications of such substances in different fields, including medicinal chemistry (Srivastava et al., 1980), (Srivastava & Schuerch, 1982).
Anaerobic Aromatic Metabolism : Laempe et al. (1999) explored the role of benzoyl-CoA in the anaerobic bacterial metabolism of aromatic substrates. This study is significant for understanding microbial processes and their potential applications in biotechnology and environmental science (Laempe et al., 1999).
HDAC 6/8 Dual Inhibitors : Rodrigues et al. (2016) described the development of N-acylhydrazone derivatives as potent HDAC 6/8 dual inhibitors. These compounds showed promising results in affecting cell migration and inducing cell cycle arrest and apoptosis, indicating potential applications in cancer therapy (Rodrigues et al., 2016).
Benzoylation Techniques : Fuentes et al. (1992) and other researchers have explored various benzoylation techniques and their implications. These studies contribute to the broader understanding of chemical synthesis and its applications in drug development and other fields (Fuentes et al., 1992).
Safety and Hazards
properties
IUPAC Name |
[18,21,22-triacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-24-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H51NO18/c1-24-25(2)41(54)65-38-36(62-28(5)52)40(66-43(56)31-18-13-10-14-19-31)47(23-59-26(3)50)39(63-29(6)53)35(61-27(4)51)33-37(64-42(55)30-16-11-9-12-17-30)48(47,46(38,8)58)67-45(33,7)22-60-44(57)32-20-15-21-49-34(24)32/h9-21,24-25,33,35-40,58H,22-23H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDAEIINPZJDBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C6=CC=CC=C6)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H51NO18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
929.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzoyl-6-deacetylmayteine | |
CAS RN |
133740-16-6 | |
Record name | 6-Benzoyl-6-deacetylmayteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133740166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.